Diisopropylaniline

Description

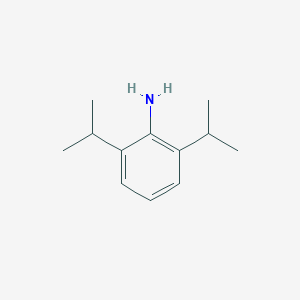

Structure

3D Structure

Properties

IUPAC Name |

2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBALTUBRZPIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022279 | |

| Record name | 2,6-Diisopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,6-Diisopropylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00479 [mmHg] | |

| Record name | 2,6-Diisopropylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24544-04-5 | |

| Record name | 2,6-Diisopropylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24544-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024544045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,6-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diisopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diisopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/190BG0089I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structural Elucidation and Synthesis of 2,6-Diisopropylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diisopropylaniline is a sterically hindered primary aromatic amine that serves as a critical building block and ligand in modern organic and organometallic chemistry. Its unique structural features, characterized by two bulky isopropyl groups flanking the amino group, impart significant steric hindrance that influences its reactivity and coordination properties. This technical guide provides an in-depth analysis of the structure of 2,6-diisopropylaniline, supported by key physicochemical and spectroscopic data. Furthermore, it details established synthetic protocols for its preparation, offering a comprehensive resource for researchers in academia and industry.

Chemical Structure and Identification

2,6-Diisopropylaniline, with the IUPAC name 2,6-di(propan-2-yl)aniline, is an organic compound featuring an aniline (B41778) core substituted with two isopropyl groups at the ortho positions relative to the amino group.[1] This substitution pattern is the defining feature of its molecular architecture, leading to its utility as a bulky ligand in coordination chemistry.[2]

The fundamental chemical identifiers and properties of 2,6-diisopropylaniline are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2,6-di(propan-2-yl)aniline[1] |

| CAS Number | 24544-04-5[1][2][3] |

| Molecular Formula | C₁₂H₁₉N[1][3][4] |

| Molecular Weight | 177.29 g/mol [1][3][4] |

| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)N[1] |

| InChI Key | WKBALTUBRZPIPZ-UHFFFAOYSA-N[1] |

Physicochemical Properties

2,6-Diisopropylaniline is a colorless to yellow or brown liquid at room temperature.[2][4] Its physical properties are a direct consequence of its molecular structure. The key physicochemical data are presented in the following table for easy reference.

| Property | Value |

| Appearance | Colorless to light yellow liquid[5] |

| Boiling Point | 257 °C (lit.)[4][6] |

| Melting Point | -45 °C (lit.)[6] |

| Density | 0.94 g/mL at 25 °C (lit.)[4][6] |

| Refractive Index (n20/D) | 1.532 (lit.)[4][6] |

| Vapor Pressure | <0.01 mmHg (20 °C)[6] |

| Solubility | Sparingly soluble in water.[5] Soluble in ethanol (B145695) and toluene.[7] |

Spectroscopic Data for Structural Confirmation

The structure of 2,6-diisopropylaniline is unequivocally confirmed through various spectroscopic techniques. The characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2,6-diisopropylaniline.

-

¹H NMR Spectroscopy: The proton NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl groups, as well as the amine protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows characteristic peaks for the aromatic carbons, with different chemical shifts for the substituted and unsubstituted positions, as well as for the methine and methyl carbons of the isopropyl groups.[8]

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-diisopropylaniline displays characteristic absorption bands that confirm the presence of the amine and aromatic functionalities.[9]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak for 2,6-diisopropylaniline is observed at an m/z corresponding to its molecular weight.[1]

Synthesis of 2,6-Diisopropylaniline: Experimental Protocols

Several synthetic routes to 2,6-diisopropylaniline have been reported. Below are detailed methodologies for two common approaches.

Protocol 1: Liquid-Phase Alkylation of Aniline with Propylene (B89431)

This method involves the direct alkylation of aniline with propylene using a catalyst.

Methodology:

-

Catalyst Preparation: While various catalysts can be used, one reported method utilizes aniline aluminum as a catalyst.[10]

-

Reaction Setup: A high-pressure autoclave is charged with aniline and the catalyst (e.g., 5g of aluminum foil).[10]

-

Alkylation: The autoclave is sealed, and propylene is introduced to achieve a desired molar ratio of aniline to propylene (e.g., 1:2).[10] The reaction mixture is then heated to a temperature between 280-290 °C and stirred for 1-5 hours.[10]

-

Work-up and Purification: After cooling, the reaction mixture is treated with water to remove the catalyst. The organic layer is then separated, and the product, 2,6-diisopropylaniline, is isolated and purified by distillation.[10] Aniline conversion rates of over 80% and selectivity for 2,6-diisopropylaniline of over 50% have been achieved under these conditions.[10]

Protocol 2: Atmospheric-Pressure Vapor-Phase Catalytic Amination

This process utilizes 2,6-diisopropyl phenol (B47542) as the starting material.

Methodology:

-

Catalyst Preparation: A Pd/MgO-Al₂O₃/Al₂O₃ catalyst is prepared by impregnating a γ-Al₂O₃ support with an aqueous solution of Mg(NO₃)₂·6H₂O, followed by calcination at 800-1300 °C. The resulting support is then impregnated with a solution of PdCl₂ in dilute hydrochloric acid and dried.[11]

-

Reaction Setup: The catalyst is packed into a stainless steel reaction tube.[11]

-

Amination: A gaseous mixture of 2,6-diisopropyl phenol, hydrogen, and ammonia (B1221849) is passed over the catalyst at atmospheric pressure. The reaction is typically carried out at a temperature of 180-220 °C.[11]

-

Product Isolation: The product stream is cooled, and the 2,6-diisopropylaniline is separated and purified. This method has been reported to yield high conversion of the starting phenol with good selectivity for the desired aniline.[11]

Visualization of the Chemical Structure

To provide a clear representation of the molecular architecture of 2,6-diisopropylaniline, the following diagram was generated using the Graphviz (DOT language).

Caption: 2D structure of 2,6-diisopropylaniline.

Logical Relationship of Synthetic Pathways

The synthesis of 2,6-diisopropylaniline can be achieved through different strategic approaches, each starting from readily available precursors. The following diagram illustrates the logical relationship between the key starting materials and the final product.

References

- 1. Diisopropylaniline | C12H19N | CID 32484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. 2,6-Diisopropylaniline | 24544-04-5 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 2,6-Diisopropylaniline 97 24544-04-5 [sigmaaldrich.com]

- 7. 2,6-Diisopropylaniline | 24544-04-5 | TCI AMERICA [tcichemicals.com]

- 8. 2,6-Diisopropylaniline(24544-04-5) 13C NMR spectrum [chemicalbook.com]

- 9. 2,6-Diisopropylaniline(24544-04-5) IR Spectrum [chemicalbook.com]

- 10. scribd.com [scribd.com]

- 11. CN102557963A - Method for preparing 2,6-diisopropyl aniline - Google Patents [patents.google.com]

Synthesis of 2,6-Diisopropylaniline from Aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-diisopropylaniline from aniline (B41778), a critical intermediate in the production of various pharmaceuticals, agrochemicals, and specialty polymers. The primary industrial route involves the direct alkylation of aniline with propylene (B89431), a process that can be carried out in either the liquid or gas phase. This document details the experimental protocols for these methods, presents key performance data, and illustrates the underlying chemical pathways.

Reaction Overview

The synthesis of 2,6-diisopropylaniline from aniline is a classic example of a Friedel-Crafts alkylation reaction. In this process, aniline is reacted with propylene in the presence of a catalyst to introduce two isopropyl groups onto the aromatic ring, preferentially at the 2 and 6 positions. The reaction is driven by the formation of a carbocation from propylene, which then acts as an electrophile attacking the electron-rich aniline ring.

The main challenge in this synthesis is to control the regioselectivity to favor the formation of the 2,6-disubstituted product over other isomers (e.g., 2-isopropylaniline, 2,4-diisopropylaniline) and to minimize N-alkylation and polyalkylation byproducts. This is typically achieved through careful selection of catalysts and optimization of reaction conditions such as temperature, pressure, and reactant molar ratios.

Experimental Protocols

Liquid-Phase Alkylation using an Aluminum-Based Catalyst

This protocol describes a high-pressure, high-temperature liquid-phase alkylation process.

Materials:

-

Aniline (C₆H₅NH₂)

-

Propylene (C₃H₆)

-

Aluminum foil (Al)

-

Autoclave reactor (e.g., 0.5L)

-

Distillation apparatus

-

Gas chromatograph (for product analysis)

Procedure:

-

Catalyst Preparation (in-situ):

-

Charge the autoclave with aniline and a catalytic amount of aluminum foil (e.g., 5g of aluminum foil for a specific batch size).[1]

-

Seal the autoclave and stir the mixture.

-

Heat the mixture to approximately 220°C. The reaction between aniline and aluminum will commence, releasing hydrogen gas. Maintain this temperature until the pressure stabilizes, indicating the formation of the active catalyst, believed to be an aluminum anilide species.[1]

-

Cool the reactor, vent the hydrogen gas, and purge with an inert gas.

-

-

Alkylation Reaction:

-

Introduce propylene into the autoclave. The molar ratio of aniline to propylene should be approximately 1:2.[1]

-

Heat the reactor to the reaction temperature, typically in the range of 280-290°C.[1]

-

The reaction is carried out under high pressure, which will build up as the temperature increases. Maintain the reaction for 1-5 hours.[1] The pressure drop indicates the consumption of propylene and the progress of the reaction.[1]

-

-

Work-up and Purification:

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent any unreacted propylene.

-

Quench the reaction mixture by adding water to decompose the catalyst and remove the resulting aluminum salts.[1]

-

Separate the organic layer.

-

Purify the crude product by distillation to isolate 2,6-diisopropylaniline from unreacted aniline, mono-alkylated products, and other byproducts.[1]

-

A further purification step can involve treating the distilled product with an alkyl- or arylsulfonic acid to form the corresponding salt, which is then recrystallized from an organic solvent. The purified salt is subsequently treated with an alkali to regenerate the high-purity 2,6-diisopropylaniline.[2][3]

-

Supercritical Propylene Alkylation

This method utilizes propylene in its supercritical state as both a reactant and a solvent, which can enhance reaction rates and selectivity.[4]

Materials:

-

Aniline

-

Propylene

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst

-

High-pressure, high-temperature reactor system with preheaters, a jet mixer, and a tubular reactor.[4]

Procedure:

-

Reaction Setup:

-

The catalyst (e.g., aluminum chloride) is dissolved in aniline.

-

Aniline containing the catalyst and liquid propylene are fed into separate preheaters and brought to the reaction temperature and pressure.

-

-

Alkylation Reaction:

-

The preheated streams of aniline/catalyst and propylene are fed into a jet mixer to ensure rapid and homogeneous mixing.

-

The reaction mixture then flows into a tubular reactor where the alkylation takes place under supercritical conditions.

-

Optimal reaction conditions are typically in the range of 300-400°C and 6-12 MPa.[4] The molar ratio of propylene to aniline is generally maintained between 1.5:1 and 3:1.[4]

-

-

Product Separation and Purification:

-

The effluent from the reactor is cooled and passed into a gas-liquid separator.

-

Unreacted propylene is separated and can be recycled.

-

The liquid product mixture is collected and purified by distillation to isolate 2,6-diisopropylaniline.

-

Quantitative Data

The following tables summarize key quantitative data for the synthesis of 2,6-diisopropylaniline from aniline under different conditions.

Table 1: Liquid-Phase Alkylation with Aluminum Catalyst [1]

| Parameter | Value |

| Catalyst | Aluminum foil (in-situ formation of active species) |

| Optimal Catalyst Loading | 5 g aluminum foil (for a specific lab-scale reaction) |

| Reaction Temperature | 280 - 290 °C |

| Aniline:Propylene Molar Ratio | 1:2 |

| Reaction Time | 1 - 5 hours |

| Aniline Conversion | > 80% |

| 2,6-Diisopropylaniline Selectivity | > 50% |

Table 2: Supercritical Propylene Alkylation [4]

| Parameter | Value |

| Catalyst | Lewis Acid (e.g., Aluminum Chloride) |

| Reaction Temperature | 300 - 400 °C |

| Reaction Pressure | 6 - 12 MPa |

| Propylene:Aniline Molar Ratio | 1.5:1 to 3:1 |

| Aniline Conversion | High (specific values not detailed in the source) |

| 2,6-Diisopropylaniline Selectivity | High (due to favorable reaction conditions) |

Table 3: Comparison of Reactor Performance for Liquid-Phase Alkylation [5]

| Reactor Type | Aniline Conversion | 2,6-Diisopropylaniline Selectivity |

| Autoclave Reactor | Baseline | Baseline |

| High-Pressure Liquid Jet Reactor | ~20% higher than autoclave | ~20% higher than autoclave |

| Optimal Conditions (LJR) | > 80% | > 40% |

| Reaction Temperature | 300-310°C | |

| Reaction Time | 6-8 hours |

Reaction Mechanism and Experimental Workflow

The synthesis of 2,6-diisopropylaniline from aniline via Friedel-Crafts alkylation with propylene proceeds through a series of electrophilic aromatic substitution steps. The following diagrams illustrate the proposed reaction pathway and a general experimental workflow.

Caption: Proposed reaction pathway for the synthesis of 2,6-diisopropylaniline.

Caption: General experimental workflow for the synthesis of 2,6-diisopropylaniline.

References

- 1. scribd.com [scribd.com]

- 2. 2,6-Diisopropylaniline | 24544-04-5 [chemicalbook.com]

- 3. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents [patents.google.com]

- 4. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Diisopropylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diisopropylaniline (DIPA) is a sterically hindered aromatic amine that serves as a critical building block and intermediate in various fields of chemical synthesis. Its unique structural properties, characterized by two bulky isopropyl groups ortho to the amino group, impart distinct reactivity and physical characteristics. This bulkiness reduces the nucleophilicity of the amine and influences the regioselectivity of reactions on the aromatic ring, making it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialized ligands for coordination chemistry.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-diisopropylaniline, detailed experimental protocols for their determination, and an examination of its synthesis and reactivity.

Physical and Chemical Properties

2,6-Diisopropylaniline is typically a colorless to pale yellow liquid at room temperature, though samples may appear brown upon exposure to air or light.[3] The steric hindrance from the ortho-isopropyl groups significantly influences its physical properties, such as its boiling point and solubility.

Table of Physical Properties

The following table summarizes the key quantitative physical properties of 2,6-diisopropylaniline.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₉N | [4][5] |

| Molecular Weight | 177.29 g/mol | [4][5] |

| Appearance | Colorless to yellow/brown liquid | [3][5] |

| Melting Point | -45 °C | [3][5][6] |

| Boiling Point | 257 °C (at 760 mmHg) | [3][5][6] |

| 122 °C (at 10 mmHg) | [7][8] | |

| Density | 0.94 g/mL (at 25 °C) | [5][6] |

| Refractive Index (n²⁰/D) | 1.532 | [5][6] |

| Vapor Pressure | <0.01 mmHg (at 20 °C) | [5][6] |

| Flash Point | 117 °C (242.6 °F) | [7][9] |

| Water Solubility | <0.20 g/L | [2][5] |

| LogP (Octanol-Water) | 3.18 - 3.61 | [5][10] |

| pKa (Predicted) | 4.25 ± 0.10 | [5] |

Table of Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 24544-04-5 | [4][5] |

| IUPAC Name | 2,6-di(propan-2-yl)aniline | [3][4] |

| Synonyms | 2,6-DIPA, Benzenamine, 2,6-bis(1-methylethyl)- | [4][5] |

| InChIKey | WKBALTUBRZPIPZ-UHFFFAOYSA-N | [4][6] |

| SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)N | [4][6] |

Chemical Reactivity and Synthesis

The chemical behavior of 2,6-diisopropylaniline is dominated by the interplay between the amino group and the bulky ortho-substituents.

Reactivity of the Amino Group: The isopropyl groups sterically shield the nitrogen atom, significantly reducing its nucleophilicity compared to aniline (B41778).[11] This makes reactions like acylation and alkylation more challenging, often requiring more forcing conditions or specialized reagents.[12] For example, direct amide formation with carboxylic acids is difficult, necessitating the activation of the carboxylic acid (e.g., as an acid chloride) or the use of coupling agents.[12]

Electrophilic Aromatic Substitution: The amino group is a powerful activating group and ortho-, para-director in electrophilic aromatic substitution (EAS) reactions.[13] However, the extreme steric hindrance at the ortho positions (2 and 6) makes substitution at these sites highly unfavorable. Consequently, electrophilic attack occurs almost exclusively at the para-position (4).[2] A prime example is the nitration of 2,6-diisopropylaniline, which yields 2,6-diisopropyl-4-nitroaniline (B66186) with high regioselectivity.[2]

Synthesis: The most common industrial synthesis of 2,6-diisopropylaniline is the direct alkylation of aniline with propylene (B89431) at high temperatures (280-310 °C) and pressures, using a catalyst such as aluminum anilide (formed in situ from aniline and aluminum).[4][8]

Visualization of a General Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of 2,6-diisopropylaniline via the alkylation of aniline.

Caption: Workflow for the synthesis of 2,6-diisopropylaniline.

Experimental Protocols

The following sections detail standard methodologies for determining the key physical and spectroscopic properties of 2,6-diisopropylaniline.

Boiling Point Determination (Thiele Tube Method)

Due to its high boiling point, a distillation or a Thiele tube setup is appropriate for accurate measurement.[1][14] The Thiele tube method is suitable for small sample volumes.

-

Objective: To determine the boiling point of a liquid sample.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), rubber band, heating oil (e.g., mineral oil), and a heat source (Bunsen burner or hot plate).

-

Procedure:

-

Add a small amount (0.5-1 mL) of 2,6-diisopropylaniline to the small test tube.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube containing heating oil, making sure the rubber band is above the oil level.

-

Gently heat the side arm of the Thiele tube. Convection will circulate the oil, ensuring uniform heating.[15]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube as the trapped air expands and vaporizes the liquid.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[14] This indicates that the vapor pressure of the sample equals the atmospheric pressure.

-

Melting Point Determination (Capillary Method)

For determining the freezing point (melting point) of a liquid like 2,6-diisopropylaniline, the sample must first be frozen.

-

Objective: To determine the melting range of a solid sample.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or digital equivalent), capillary tubes, and a frozen sample of 2,6-diisopropylaniline.

-

Procedure:

-

Flash-freeze a small sample of 2,6-diisopropylaniline (e.g., using a dry ice/acetone bath).

-

Quickly crush the frozen solid into a fine powder.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point (-45 °C). Given the very low melting point, this initial heating step may be omitted, and a slow ramp rate started from a very low temperature.

-

Adjust the heating rate to a slow ramp of 1-2 °C per minute.[16]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[17]

-

Infrared (IR) Spectroscopy

-

Objective: To obtain the infrared spectrum of liquid 2,6-diisopropylaniline to identify functional groups.

-

Apparatus: FT-IR spectrometer, salt plates (NaCl or KBr), or a liquid sample cell (e.g., a thin-film cell).

-

Procedure (Neat Liquid Film):

-

Ensure the salt plates are clean and dry.

-

Place one or two drops of 2,6-diisopropylaniline onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).

-

-

Expected Absorptions:

-

N-H Stretch (Primary Amine): Two characteristic sharp bands between 3300-3500 cm⁻¹.[18][19]

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ from the isopropyl groups.

-

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ from the aromatic ring.

-

N-H Bend (Primary Amine): A band in the 1580-1650 cm⁻¹ region.[18]

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch (Aromatic Amine): A strong band typically found between 1250-1335 cm⁻¹.[18]

-

¹H NMR Spectroscopy

-

Objective: To obtain the proton nuclear magnetic resonance (¹H NMR) spectrum to elucidate the molecular structure.

-

Apparatus: NMR spectrometer, 5 mm NMR tube, deuterated solvent (e.g., CDCl₃), and micropipette.

-

Procedure:

-

Dissolve approximately 5-10 mg of 2,6-diisopropylaniline in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) directly in an NMR tube. The solvent typically contains a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the tube and invert it several times to ensure the solution is homogeneous.

-

Insert the NMR tube into the spectrometer.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.

-

Acquire the ¹H NMR spectrum.

-

-

Expected Signals:

-

Aromatic Protons (Ar-H): Signals in the aromatic region (~6.5-7.5 ppm). Due to symmetry, a specific pattern (likely a triplet and a doublet) is expected.

-

Amino Protons (-NH₂): A broad singlet, typically between 3.5-4.5 ppm. The chemical shift can vary with concentration and solvent. This signal will disappear upon shaking the sample with a drop of D₂O.[20][21]

-

Methine Protons (-CH(CH₃)₂): A septet in the ~2.8-3.5 ppm region, coupled to the six methyl protons.

-

Methyl Protons (-CH(CH₃)₂): A doublet around ~1.2 ppm, coupled to the single methine proton. The integration of this signal should be 12H relative to the other protons.

-

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. phillysim.org [phillysim.org]

- 4. scribd.com [scribd.com]

- 5. thinksrs.com [thinksrs.com]

- 6. afit.edu [afit.edu]

- 7. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. guidechem.com [guidechem.com]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Electrophilic_aromatic_substitution [chemeurope.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. westlab.com [westlab.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. che.hw.ac.uk [che.hw.ac.uk]

- 21. chem.libretexts.org [chem.libretexts.org]

2,6-diisopropylaniline CAS number and safety data

An In-depth Technical Guide to 2,6-Diisopropylaniline: CAS Number and Safety Data

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and safety protocols for all reagents is paramount. This guide provides a comprehensive overview of 2,6-diisopropylaniline, focusing on its Chemical Abstracts Service (CAS) number and detailed safety information.

CAS Number: 24544-04-5[1][2][3]

Physicochemical Properties

2,6-Diisopropylaniline is a colorless to light yellow liquid.[4] Like many anilines, samples may appear yellow or brown.[2] It is sparingly soluble in water.[4]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉N | [1] |

| Molecular Weight | 177.29 g/mol | [1][5] |

| Melting Point | -45 °C / -49 °F | [6] |

| Boiling Point | 257 °C / 494.6 °F @ 760 mmHg | [6] |

| Density | 0.940 g/cm³ | [6] |

| Vapor Pressure | <0.01 mmHg @ 20 °C | [6] |

| Flash Point | 123 °C / 253.4 °F | [6] |

| Autoignition Temperature | 400 °C / 752 °F | [6] |

| log Pow (Partition Coefficient) | 3.18 | [6] |

Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 3204 mg/kg | [6] |

| Skin Corrosion/Irritation | Rabbit | Skin | No skin irritation - 4 h | |

| Aquatic Toxicity (EC50) | Fathead Minnow | - | 14.9 mg/l - 96 h |

Absorption into the body can lead to the formation of methemoglobin.[7]

Hazard Identification and Safety Precautions

GHS Hazard Statements:

-

H319: Causes serious eye irritation.

-

H412: Harmful to aquatic life with long lasting effects.[8]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P273: Avoid release to the environment.[8]

-

P280: Wear eye protection/ face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not available in the provided safety data sheets. The summary data is typically derived from standardized OECD (Organisation for Economic Co-operation and Development) or EPA (Environmental Protection Agency) test guidelines.

Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of 2,6-diisopropylaniline.

Caption: Safe handling workflow for 2,6-diisopropylaniline.

First Aid Measures

-

If inhaled: Move person into fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.[8]

-

In case of eye contact: Rinse out with plenty of water. Call an ophthalmologist.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water if the person is conscious.[6][8]

In all cases of doubt, or when symptoms persist, seek medical advice.[8]

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Unsuitable extinguishing media: Water jet.[8]

-

Special hazards: When heated to decomposition, it emits toxic vapors of NOx.[4]

Accidental Release Measures

-

Personal precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[9]

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

-

Methods for cleaning up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[9]

References

- 1. chemscene.com [chemscene.com]

- 2. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]

- 3. 2,6-Diisopropylaniline | 24544-04-5 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Diisopropylaniline | C12H19N | CID 32484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 2,6-Diisopropylaniline - Hazardous Agents | Haz-Map [haz-map.com]

- 8. chemos.de [chemos.de]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Diisopropylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2,6-diisopropylaniline, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. This allows researchers to generate precise data tailored to their specific laboratory conditions and solvent systems.

Introduction to 2,6-Diisopropylaniline

2,6-Diisopropylaniline, with the chemical formula C₁₂H₁₉N, is a colorless to pale yellow liquid widely utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its bulky diisopropyl groups provide steric hindrance, influencing its reactivity and physical properties, including its generally high solubility in organic solvents.[1][2]

Quantitative Solubility Data

While widely reported to have excellent solubility in organic solvents, specific quantitative data is scarce in the literature.[1] The table below summarizes the available data and provides a template for recording experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Solubility (mol/L) | Mole Fraction | Reference |

| Water | Not Specified | 0.02 | - | - | [3] |

| [Enter Solvent] | [Enter Temp.] | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Ref.] |

| [Enter Solvent] | [Enter Temp.] | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Ref.] |

Note: The provided water solubility is 0.2 g/L, which has been converted to g/100g for consistency, assuming the density of water is approximately 1 g/mL.[3]

Experimental Protocol for Solubility Determination: The Saturated Shake-Flask Method

The most common and reliable method for determining the solubility of a solid or liquid in a liquid solvent is the analytical isothermal shake-flask methodology.[4] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

3.1. Materials and Equipment

-

Solute: High-purity 2,6-diisopropylaniline

-

Solvent: High-purity organic solvent of interest

-

Apparatus:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

3.2. Step-by-Step Procedure

-

Preparation: Add an excess amount of 2,6-diisopropylaniline to a known volume or mass of the organic solvent in a sealed vial or flask. The presence of undissolved solute is crucial to ensure a saturated solution is formed.[5]

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can take anywhere from 24 to 72 hours, depending on the solvent and temperature.[4][5] It is advisable to determine the time to reach equilibrium by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the mixture to stand undisturbed at the same temperature for a period to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe. To avoid contamination from undissolved solid, it is critical to filter the sample immediately using a syringe filter that is compatible with the solvent.[6]

-

Analysis: Accurately dilute the filtered sample with the appropriate solvent to a concentration within the working range of the chosen analytical method. Analyze the diluted sample to determine the concentration of 2,6-diisopropylaniline.

-

Data Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of 2,6-diisopropylaniline in the chosen solvent at the specified temperature. Express the solubility in desired units, such as g/100g of solvent, mol/L, or mole fraction.

3.3. Key Considerations for Accurate Measurements

-

Purity of Materials: The purity of both the solute (2,6-diisopropylaniline) and the solvent is critical for obtaining accurate solubility data.[5]

-

Temperature Control: The solubility of solids and liquids can be highly dependent on temperature. Therefore, maintaining a constant and accurately known temperature throughout the experiment is essential.[5]

-

Attainment of Equilibrium: It is imperative to ensure that the system has reached equilibrium. This can be verified by measuring the concentration at different time intervals until it becomes constant.[6]

-

Reliable Analytical Method: The analytical method used to determine the concentration of the solute must be validated for accuracy, precision, and linearity.[5]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 2,6-diisopropylaniline using the shake-flask method.

Caption: Experimental workflow for determining the solubility of 2,6-diisopropylaniline.

This comprehensive guide provides the necessary framework for researchers and professionals to accurately determine the solubility of 2,6-diisopropylaniline in various organic solvents, enabling better process design and development in their respective fields.

References

A Technical Guide to the Steric Hindrance Effects of 2,6-Diisopropylaniline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2,6-Diisopropylaniline (DIPA) is a sterically hindered aromatic amine that serves as a crucial building block in organic synthesis, coordination chemistry, and materials science. The two bulky isopropyl groups at the ortho positions to the amino group impart unique physicochemical properties and reactivity patterns that are a direct consequence of steric hindrance. This technical guide provides an in-depth analysis of these steric effects, covering the compound's synthesis, reactivity in key transformations, and its role in the development of advanced ligands and catalysts. The content herein is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in the chemical sciences.

Introduction to Steric Hindrance in Anilines

Steric hindrance is a non-bonding interaction that influences the shape and reactivity of molecules. It arises when bulky substituent groups on an atom or adjacent atoms repel each other, leading to strain and a decrease in the molecule's stability or a change in its preferred conformation. In aniline (B41778) derivatives, substituents at the ortho (2 and 6) positions can dramatically shield the amino group. This shielding has profound consequences:

-

Reduced Nucleophilicity: The lone pair of electrons on the nitrogen atom is less accessible to electrophiles, significantly slowing down or inhibiting reactions like alkylation and acylation.[1][2][3]

-

Decreased Basicity: While the isopropyl groups are weakly electron-donating, the steric hindrance can impede the solvation of the corresponding anilinium ion, leading to a slight decrease in basicity compared to unhindered anilines.[4]

-

Controlled Regioselectivity: In electrophilic aromatic substitution reactions, the bulky ortho groups direct incoming electrophiles to the less hindered para position.[5]

-

Unique Coordination Geometry: When used as a ligand, the steric bulk of DIPA dictates the coordination number and geometry of the resulting metal complexes, often stabilizing low-coordinate species.[6]

The significant steric bulk of the diisopropyl groups makes 2,6-diisopropylaniline a prime example for studying and exploiting these effects in chemical design and synthesis.

Synthesis of 2,6-Diisopropylaniline

The synthesis of 2,6-diisopropylaniline can be achieved through several routes, primarily involving the alkylation of aniline or the amination of a corresponding phenol (B47542) derivative.

Aniline Alkylation

A common industrial method involves the direct alkylation of aniline with propylene (B89431) in the liquid phase, often using a catalyst like aniline aluminum.[7] This reaction typically requires high temperatures and pressures.

Gas-Phase Amination of 2,6-Diisopropylphenol

An alternative route is the gas-phase amination of 2,6-diisopropylphenol (2,6-DIPP). This method can achieve high conversion and selectivity using specialized catalysts, such as Pd-La supported on magnesia-alumina spinel.[8][9]

Experimental Protocol: Liquid Phase Alkylation of Aniline

This protocol is based on studies of aniline alkylation with propylene.[7]

Objective: To synthesize 2,6-diisopropylaniline via high-pressure liquid-phase alkylation.

Materials:

-

Aniline

-

Propylene

-

Aluminum foil (as catalyst precursor for aniline aluminum)

-

0.5L Autoclave reactor

-

Distillation apparatus

-

Gas chromatograph for analysis

Procedure:

-

Charge the 0.5L autoclave with aniline and a specified amount of aluminum foil (e.g., 5g).[7]

-

Seal the reactor and stir the mixture.

-

Introduce propylene gas into the autoclave until the desired molar ratio of aniline to propylene (e.g., 1:2) is achieved.[7]

-

Heat the reactor to the target temperature range of 280-290 °C. The reaction is initiated as indicated by a drop in pressure.[7]

-

Maintain the reaction for 1 to 5 hours, monitoring the progress if possible.[7]

-

After the reaction period, cool the autoclave to room temperature.

-

Carefully vent any excess propylene.

-

Quench the reaction by adding water to decompose the catalyst and remove slag.

-

Transfer the organic layer to a distillation apparatus.

-

Purify the product by fractional distillation to obtain 2,6-diisopropylaniline.

-

Analyze the product purity and yield using gas chromatography.

Expected Results: This method can achieve an aniline conversion of over 80% with a selectivity for 2,6-diisopropylaniline exceeding 50%.[7]

Quantitative Analysis of Steric Effects

The steric hindrance imparted by the ortho-isopropyl groups has a quantifiable impact on the physicochemical properties and reactivity of 2,6-diisopropylaniline.

Physicochemical Properties

The physical properties of 2,6-diisopropylaniline are well-documented.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₉N | [6][10] |

| Molar Mass | 177.29 g/mol | [6][11] |

| Appearance | Colorless to pale yellow liquid | [4][6][12] |

| Boiling Point | 257 °C | [6] |

| Melting Point | -45 °C | [6] |

| Density | 0.94 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.532 |

Reactivity Data: N-Acylation Kinetics

The steric hindrance in 2,6-disubstituted anilines dramatically reduces the rate of N-acylation. This effect is clearly demonstrated by comparing the relative reaction rates with a standard acylating agent.

| Aniline Derivative | Substituents (R) | Relative Rate Constant (k_rel) | Observations | Reference |

| Aniline | H | 1 | Serves as the unhindered baseline for comparison. | [2] |

| 2-Methylaniline | CH₃ | ~0.1 | A single methyl group causes a significant rate reduction. | [2] |

| 2,6-Dimethylaniline | CH₃, CH₃ | ~0.001 | Two methyl groups drastically decrease reactivity. | [2] |

| 2,6-Diisopropylaniline | CH(CH₃)₂, CH(CH₃)₂ | ~0.00001 (Est.) | The bulky isopropyl groups lead to extremely low reactivity. | [2] |

| 2,6-Di-tert-butylaniline | C(CH₃)₃, C(CH₃)₃ | Negligible | Extreme steric hindrance renders the amine almost unreactive. | [2] |

Note: The relative rate for 2,6-diisopropylaniline is an estimation based on the trend observed in the source.

Reactivity Data: N-Acylation Yields

Due to the low nucleophilicity, forcing conditions or highly reactive reagents are needed for efficient N-acylation of 2,6-diisopropylaniline.

| Acylating Agent | Equivalents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetic Anhydride | 1.2 | DMAP (10 mol%) | Dichloromethane | 25 | 12 | ~60-70 | [1] |

| Acetyl Chloride | 1.1 | Pyridine (1.1 eq) | Dichloromethane | 0 to 25 | 2 | >90 | [1] |

| Propionyl Chloride | 1.1 | Triethylamine (1.2 eq) | THF | 0 to 25 | 2 | >90 | [1] |

This data clearly shows that more reactive acyl chlorides provide significantly higher yields in shorter reaction times compared to acetic anhydride, even with a catalyst.[1]

Key Reactions and Mechanistic Insights

The steric properties of 2,6-diisopropylaniline govern its reactivity in fundamental organic transformations.

Electrophilic Aromatic Substitution: Nitration

The bulky isopropyl groups effectively block the ortho positions, forcing electrophilic attack to occur almost exclusively at the para position. The nitration of 2,6-diisopropylaniline is a classic example of this regioselectivity.[5]

Caption: Mechanism of regioselective nitration of 2,6-diisopropylaniline.

Experimental Protocol: Low-Temperature Nitration of 2,6-Diisopropylaniline

This protocol is adapted from a standard procedure for the regioselective nitration of DIPA.[5]

Objective: To synthesize 2,6-diisopropyl-4-nitroaniline (B66186) with high regioselectivity.

Materials:

-

2,6-Diisopropylaniline (DIPA)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Suitable solvent (e.g., Dichloromethane)

-

Ice-salt bath

-

Dropping funnel

-

Thin-layer chromatography (TLC) plate and chamber

Procedure:

-

Prepare Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. This mixture should be prepared in advance and kept cold.

-

Reaction Setup: Dissolve 2,6-diisopropylaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the DIPA solution to 0–5 °C using an ice-salt bath.

-

Nitration: Add the pre-cooled nitrating mixture dropwise to the DIPA solution. It is critical to maintain the reaction temperature between 0 and 5 °C to minimize side product formation.[5]

-

Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

-

Workup: Once the reaction is complete, pour the mixture slowly over crushed ice. Neutralize the solution carefully with a base (e.g., aqueous sodium hydroxide) until a precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

N-Acylation: Overcoming Steric Hindrance

As shown in the quantitative data, N-acylation is challenging. The reaction often requires activation of the acylating agent or the use of a powerful nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP).[1]

Caption: Catalytic cycle for DMAP-mediated N-acylation of hindered anilines.

Applications in Ligand Design and Catalysis

The most significant application of 2,6-diisopropylaniline's steric bulk is in coordination chemistry and catalysis. Ligands derived from DIPA are used to stabilize reactive metal centers and to control the steric environment of a catalyst's active site.

-

NacNac Ligands: Condensation of DIPA with acetylacetone (B45752) yields bulky β-diketiminate (NacNac) ligands. These are widely used to support a range of metal complexes, influencing their structure, reactivity, and catalytic activity.[6]

-

Diiminopyridine Ligands: Reaction with 2,6-diacetylpyridine (B75352) produces bulky diiminopyridine ligands, which are instrumental in late-transition metal olefin polymerization catalysis.[6]

-

N-Heterocyclic Carbenes (NHCs): DIPA is a common precursor for the synthesis of bulky NHC ligands. These ligands are highly effective in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, where they promote reductive elimination and prevent catalyst decomposition.[13]

-

Schrock Carbenes: Transition metal imido complexes derived from DIPA are central to the design of Schrock-type olefin metathesis catalysts. The bulky imido ligand helps to stabilize the high-oxidation-state metal center.[6]

Caption: Role of 2,6-diisopropylaniline as a precursor in advanced ligand synthesis.

Conclusion

The steric hindrance of 2,6-diisopropylaniline is not a limitation but a powerful design element in modern chemistry. It provides a tool to control reactivity, enforce specific regioselectivity, and construct unique molecular architectures. For researchers in organic synthesis and drug development, understanding the principles outlined in this guide is essential for predicting the behavior of hindered aniline derivatives and for designing synthetic routes that can either overcome or strategically exploit their steric properties. The continued development of catalysts and reagents specifically tailored for these challenging substrates will further expand the utility of 2,6-diisopropylaniline and related compounds in creating complex, high-value molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. globalspec.com [globalspec.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound | C12H19N | CID 32484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,6-Diisopropylaniline CAS#: 24544-04-5 [amp.chemicalbook.com]

- 13. 2,6-二异丙基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

Unveiling the Electronic Persona of the Diisopropylaniline Amino Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced electronic properties of the diisopropylaniline amino group, a moiety of significant interest in medicinal chemistry and materials science. Understanding the interplay of its inductive, resonance, and steric effects is paramount for predicting molecular interactions, reaction mechanisms, and ultimately, for the rational design of novel chemical entities. This document provides a comprehensive overview of its electronic characteristics, supported by quantitative data, detailed experimental protocols, and conceptual visualizations.

Core Electronic Properties: A Quantitative Overview

The electronic influence of a substituent is a composite of its inductive and resonance effects, often quantified by Hammett and Taft parameters. While specific experimental values for the N,N-diisopropylamino group are not widely tabulated, we can infer its properties from related structures and theoretical principles. The bulky isopropyl groups introduce significant steric hindrance, which can modulate the expected electronic behavior of the amino nitrogen.

Table 1: Electronic and Physicochemical Properties of the this compound Amino Group and Related Substituents

| Parameter | N,N-Diisopropylamino Group | N,N-Dimethylamino Group (for comparison) | Aniline (for comparison) |

| pKa (of the conjugate acid) | 8.05 ± 0.20[1] | 5.06 | 4.63 |

| Hammett Constant (σp) | Estimated to be less negative than -0.83 | -0.83 | -0.66 |

| Hammett Constant (σm) | Estimated to be around -0.15 | -0.15 | -0.16 |

| Taft Steric Parameter (Es) | Estimated to be significantly more negative than -1.54 | -1.54 (for NMe2) | - |

| Taft Polar Parameter (σ)* | Estimated to be more negative than -0.19 | -0.19 (for NMe2) | - |

Note: Values for the N,N-diisopropylamino group are estimations based on trends observed with increasing alkyl substitution and steric bulk. The pKa value is for N,N-diisopropylaniline.

The diisopropylamino group is a strong electron-donating group, primarily through the resonance (+R) effect of the nitrogen lone pair. However, the bulky isopropyl groups force the amino group out of the plane of the aromatic ring, a phenomenon known as steric hindrance. This misalignment reduces the overlap between the nitrogen p-orbital and the aromatic π-system, thereby diminishing the resonance effect compared to a less hindered group like the dimethylamino group.

The inductive effect (+I) of the alkyl groups also contributes to the electron-donating nature of the substituent. The combination of these effects results in a high pKa for N,N-diisopropylaniline, indicating that the amino group is relatively basic.

Interplay of Electronic and Steric Effects

The electronic properties of the this compound amino group are a delicate balance between its inherent electron-donating nature and the steric constraints imposed by the bulky isopropyl substituents.

Experimental Protocols for Characterization

The quantitative determination of the electronic properties of the this compound amino group relies on a combination of spectroscopic and physical organic chemistry techniques.

Determination of Hammett Constants (σ)

Hammett constants are determined by measuring the rate or equilibrium constant of a reaction for a series of substituted compounds and comparing them to the unsubstituted parent compound. The ionization of benzoic acids is the standard reaction for defining σ values.

Experimental Workflow for Hammett Constant Determination:

Detailed Methodology:

-

Synthesis: A series of meta- and para-substituted benzoic acids, including the N,N-diisopropylanilino derivative, are synthesized. This typically involves standard organic synthesis procedures.

-

pKa Determination: The acid dissociation constant (Ka) for each synthesized benzoic acid is determined, usually by potentiometric titration in a standardized solvent system (e.g., 50% ethanol/water).

-

Data Analysis: The Hammett equation, log(K/K₀) = σρ, is applied. K is the dissociation constant of a substituted benzoic acid, and K₀ is that of the unsubstituted benzoic acid. A plot of log(K/K₀) for a series of known substituents against their established σ values yields a straight line with a slope equal to the reaction constant, ρ. The σ value for the diisopropylanilino group can then be calculated from its measured K value and the determined ρ.

Spectroscopic Characterization

UV-Vis and NMR spectroscopy are powerful tools for probing the electronic environment of the this compound amino group.

UV-Vis Spectroscopy for pKa Determination:

This method relies on the change in the UV-Vis absorption spectrum of the molecule upon protonation/deprotonation.

Experimental Workflow for Spectrophotometric pKa Determination:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can provide insights into the electron density at different positions of the aromatic ring. Electron-donating groups will cause an upfield shift (lower ppm) of the signals for the ortho and para protons and carbons due to increased electron shielding. The magnitude of this shift can be correlated with the electron-donating strength of the substituent.

Signaling Pathways and Logical Relationships

The electronic properties of the this compound amino group are a consequence of fundamental principles of chemical bonding and structure.

Conclusion

The this compound amino group presents a fascinating case study in the interplay of electronic and steric effects. While its strong electron-donating character is evident from its high basicity, the steric bulk of the isopropyl groups significantly modulates its resonance contribution to the aromatic ring. For researchers in drug development and materials science, a thorough understanding of these properties is crucial for designing molecules with tailored reactivity, binding affinities, and photophysical characteristics. The experimental protocols outlined in this guide provide a framework for the precise quantification of these effects, enabling more accurate structure-activity and structure-property relationship studies.

References

The Pivotal Role of 2,6-Diisopropylaniline in the Synthesis of Advanced N-Heterocyclic Carbene Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2,6-diisopropylaniline as a critical precursor for the synthesis of N-heterocyclic carbenes (NHCs), particularly the widely utilized 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr). The unique steric bulk provided by the 2,6-diisopropylphenyl groups imparts exceptional stability and catalytic activity to the resulting NHC-metal complexes, making them indispensable tools in modern organic synthesis and drug development. This document details the synthesis protocols, quantitative data on the properties of these ligands, and their applications in catalysis.

Introduction: The Significance of 2,6-Diisopropylaniline

2,6-Diisopropylaniline is a bulky aromatic amine that serves as a cornerstone in the synthesis of sterically demanding ligands for coordination chemistry.[1] Its primary importance in the context of this guide lies in its role as the starting material for the synthesis of IPr and its derivatives. The two isopropyl groups ortho to the amine functionality provide a significant steric shield that is transferred to the resulting N-heterocyclic carbene. This steric hindrance is crucial for stabilizing reactive metal centers in catalytic cycles, preventing ligand dissociation, and promoting high catalytic turnover numbers.[2][3] NHCs derived from 2,6-diisopropylaniline are now benchmark ligands in a myriad of catalytic transformations, including cross-coupling reactions and olefin metathesis, which are fundamental to the construction of complex molecules, including active pharmaceutical ingredients.[2][4]

Synthesis of N-Heterocyclic Carbenes from 2,6-Diisopropylaniline

The synthesis of IPr from 2,6-diisopropylaniline is a well-established, multi-step process that begins with the formation of a diimine intermediate, followed by cyclization to form the imidazolium (B1220033) salt precursor (IPr·HCl). The free carbene is then typically generated in situ by deprotonation of the imidazolium salt.

Experimental Protocol: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)

This protocol is adapted from a reliable and high-yielding procedure.[5][6]

Step 1: Synthesis of 1,4-Bis-(2,6-diisopropylphenyl)-1,4-diaza-butadiene

-

In a suitable reaction vessel, a solution of 2,6-diisopropylaniline (1.0 mol, 177.3 g) in methanol (B129727) (250 mL) is warmed to 50°C.

-

A solution of glyoxal (B1671930) (40% in water, 0.50 mol, 72.55 g) in methanol (250 mL) containing a catalytic amount of acetic acid (1 mL) is added dropwise with vigorous stirring.

-

An exothermic reaction will commence, and the product will begin to crystallize after approximately 15 minutes.

-

The mixture is stirred for 10 hours at room temperature.

-

The resulting yellow suspension is filtered, and the solid product is washed with methanol until the filtrate is clear.

-

The product is dried under high vacuum to yield 1,4-Bis-(2,6-diisopropylphenyl)-1,4-diaza-butadiene as bright yellow crystals. A second crop can be obtained by concentrating the mother liquor. The total yield is typically around 89.5%.[6]

Step 2: Synthesis of 1,3-Bis-(2,6-diisopropylphenyl)-imidazolium chloride (IPr·HCl)

-

A 2000 mL round-bottom flask is charged with ethyl acetate (B1210297) (1200 mL) and heated to 70°C.

-

The 1,4-diaryl-1,4-diazabutadiene from Step 1 (134 mmol, 50.45 g) and paraformaldehyde (135 mmol, 4.06 g) are added to the heated solvent.

-

A solution of chlorotrimethylsilane (B32843) (TMSCl) (134.5 mmol, 17.0 mL) in ethyl acetate (20 mL) is added dropwise over 45 minutes with vigorous stirring.

-

The resulting yellow suspension is stirred for 2 hours at 70°C.

-

The mixture is then cooled to 10°C in an ice bath with continuous stirring.

-

The suspension is filtered, and the solid is washed with ethyl acetate and tert-butyl methyl ether.

-

The solid is dried in an oven at 100°C to a constant weight, affording IPr·HCl as a colorless microcrystalline powder in approximately 81% yield.[5][6]

Experimental Workflow for the Synthesis of IPr·HCl

Quantitative Data: Steric and Electronic Properties

The catalytic performance of NHC ligands is intrinsically linked to their steric and electronic properties. The 2,6-diisopropylphenyl substituents of IPr provide a unique combination of significant steric bulk and strong electron-donating character.

| Parameter | IPr | IPr* | IPr# | IMes |

| Steric Properties | ||||

| % Buried Volume (%Vbur) a | 45.4 | 50.4 | 54.4 | 38.3 |

| Electronic Properties | ||||

| Tolman Electronic Parameter (TEP) (cm-1) b | 2051.5 | 2052.7 | 2051.8 | 2050.7 |

| 1JCH (Hz) c | 223.70 | 224.99 | 224.50 | 221.00 |

| 77Se NMR Chemical Shift (δSe, ppm) d | 90 | 106 | 108 | 75 |

IPr = 1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene; IPr# = a more sterically hindered derivative of IPr; IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene.[7][8]

Notes on Data: a The percent buried volume (%Vbur) is a measure of the steric bulk of a ligand around the metal center.[7][9] A larger value indicates greater steric hindrance. b The Tolman Electronic Parameter (TEP) is derived from the C-O stretching frequency of [Rh(NHC)(CO)2Cl] complexes and reflects the ligand's electron-donating ability.[3][7] A lower value indicates stronger electron donation. c The one-bond C-H coupling constant (1JCH) of the imidazolium proton provides an indication of the s-character of the C-H bond and correlates with the σ-donating ability of the corresponding carbene.[7][8] d The 77Se NMR chemical shift of the corresponding selenourea (B1239437) adduct is used to probe the π-accepting properties of the NHC.[7]

Application in Catalysis and Drug Development

NHC ligands derived from 2,6-diisopropylaniline, particularly IPr, have revolutionized homogeneous catalysis. Their metal complexes are highly active and stable catalysts for a wide range of organic transformations that are crucial for the synthesis of pharmaceuticals and other fine chemicals.

Suzuki-Miyaura Cross-Coupling

Palladium complexes of IPr are exceptionally effective catalysts for the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl halides and boronic acids. The high activity of these catalysts allows for the coupling of sterically hindered and electronically deactivated substrates under mild conditions.[2]

Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Role in Drug Development

While NHCs derived from 2,6-diisopropylaniline are not typically designed to interact directly with biological targets, their role in drug development is profound. They serve as powerful tools for medicinal chemists to synthesize complex molecular architectures that are often inaccessible through other means. The efficiency and functional group tolerance of IPr-based catalysts enable the rapid construction of libraries of potential drug candidates for screening.[4] For instance, IPr·HCl has been used as a reagent in the synthesis of a derivative of the drug Vadimezan.[4]

Workflow for NHC-Enabled Drug Discovery

Conclusion

2,6-Diisopropylaniline is an indispensable precursor for the synthesis of some of the most powerful and versatile N-heterocyclic carbene ligands in modern chemistry. The steric and electronic properties imparted by the 2,6-diisopropylphenyl groups lead to NHC-metal complexes with exceptional stability and catalytic activity. The detailed synthetic protocols and quantitative data presented in this guide underscore the importance of this building block for researchers in academia and industry. The continued development of new catalysts based on this scaffold promises to further expand the frontiers of chemical synthesis and accelerate the discovery of new therapeutic agents.

References

- 1. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 2. The influential IPr : 25 years after its discovery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07009G [pubs.rsc.org]

- 3. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. IPr# – highly hindered, broadly applicable N-heterocyclic carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IPr# – highly hindered, broadly applicable N-heterocyclic carbenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02619D [pubs.rsc.org]

- 9. IPr# Complexes—Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Common Isomers of Diisopropylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common isomers of diisopropylaniline, focusing on their chemical and physical properties, synthesis methodologies, and applications relevant to research and development. This compound isomers are important intermediates in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialized ligands for coordination chemistry.

Common Isomers and Their Properties

The three most common isomers of this compound are 2,6-diisopropylaniline, 3,5-diisopropylaniline (B7906261), and 2,4-diisopropylaniline. Their properties are summarized in the table below for easy comparison.

| Property | 2,6-Diisopropylaniline | 3,5-Diisopropylaniline | 2,4-Diisopropylaniline |

| CAS Number | 24544-04-5[1] | 7544-57-2[2] | 79069-41-3[3] |

| Molecular Formula | C₁₂H₁₉N[4] | C₁₂H₁₉N[5] | C₁₂H₁₉N[3] |

| Molecular Weight | 177.29 g/mol [4] | 177.29 g/mol [5] | 177.29 g/mol [3] |

| Appearance | Colorless to pale orange liquid[6][7] | Yellow to colorless liquid[8] | Not specified |

| Melting Point | -45 °C[1][6] | Not applicable (liquid at room temp.)[8] | Not specified |

| Boiling Point | 257 °C[1][6] | 90 °C at 0.8 Torr[5][8] | Not specified |

| Density | 0.94 g/mL at 25 °C[6] | 0.924 ± 0.06 g/cm³ (Predicted)[2] | Not specified |

| Refractive Index | 1.532 (20 °C)[6] | Not reported[5] | Not specified |

| Solubility | Insoluble in water[7]. Soluble in ethanol, toluene. | Soluble in organic solvents (e.g., chloroform, methanol)[5] | Not specified |

| pKb | 9.75[7] | Not specified | Not specified |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound isomers are crucial for their application in research. Below are representative experimental protocols.

Synthesis of 2,6-Diisopropylaniline via Friedel-Crafts Alkylation

This protocol describes the liquid-phase alkylation of aniline (B41778) with propylene (B89431).

Materials:

Procedure:

-

Add aniline and aluminum foil to a 0.5L autoclave and stir.[9]

-

Introduce propylene into the autoclave. The recommended molar ratio of aniline to propylene is 1:2.[9]

-

Heat the reactor to a temperature of 280-290 °C.[9]

-

Maintain the reaction for 1 to 5 hours. The progress of the reaction can be monitored by observing a pressure drop, which indicates the consumption of gaseous propylene.[9]

-

After the reaction is complete, cool the autoclave and add water to quench the catalyst and remove slag.[9]

-

The product, 2,6-diisopropylaniline, is then isolated and purified by distillation.[9]

Synthesis of 3,5-Diisopropylaniline

The synthesis of 3,5-diisopropylaniline can be challenging due to competing ortho- and para-alkylation. One common method involves the reduction of 3,5-diisopropylnitrobenzene.

Materials:

Procedure:

-

Dissolve 3,5-diisopropylnitrobenzene in ethanol.

-

Add tin(II) chloride to the solution.

-

Heat the reaction mixture for 1.5 hours.[2]

-

Upon completion, the reaction mixture is worked up to isolate the 3,5-diisopropylaniline. This typically involves neutralization and extraction.

An alternative method involves catalytic hydrogenation:

Materials:

-

1-nitro-3,5-di(prop-1-en-2-yl)benzene

-

Palladium on activated charcoal (Pd/C)[2]

-

Hydrogen gas[2]

-

Methanol[2]

Procedure:

-

Dissolve 1-nitro-3,5-di(prop-1-en-2-yl)benzene in methanol.

-

Add a catalytic amount of palladium on activated charcoal.

-

Subject the mixture to a hydrogen atmosphere at 20 °C.[2]

-

Monitor the reaction until the nitro group is fully reduced.

-

Filter off the catalyst and evaporate the solvent to obtain 3,5-diisopropylaniline.[2]

Spectroscopic Analysis of this compound Isomers

The unambiguous identification of this compound isomers is critical and is typically achieved using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a deuterated solvent such as chloroform-d (B32938) (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[10]

-